molecular formula C5H4Br2S B1590285 2-Bromo-5-(bromomethyl)thiophene CAS No. 59311-27-2

2-Bromo-5-(bromomethyl)thiophene

Cat. No. B1590285
CAS RN: 59311-27-2
M. Wt: 255.96 g/mol
InChI Key: OECAOMHGRQHCGG-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)thiophene is a chemical compound with the CAS Number: 59311-27-2. It has a molecular weight of 255.96 and its IUPAC name is 2-bromo-5-(bromomethyl)thiophene . It is stored at a temperature of -70°C and has a physical form of oil .


Synthesis Analysis

The synthesis of 2-Bromo-5-(bromomethyl)thiophene involves the use of N-Bromosuccinimide in tetrachloromethane. The reaction is refluxed for 6 hours, cooled to room temperature, filtered to remove solids, the solution is concentrated to recover carbon tetrachloride, and the residue is distilled under reduced pressure .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(bromomethyl)thiophene is 1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 and the InChI key is OECAOMHGRQHCGG-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products. It undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .


Physical And Chemical Properties Analysis

2-Bromo-5-(bromomethyl)thiophene has a molecular weight of 255.96 and is an oil at room temperature. It is stored at a temperature of -70°C .

Scientific Research Applications

Synthesis and Pharmaceutical Potential

  • 2-Bromo-5-(bromomethyl)thiophene has been used in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives through Suzuki cross-coupling reactions. These derivatives demonstrated significant haemolytic and antithrombolytic activities, suggesting their potential as therapeutic agents (Rizwan et al., 2014).

Material Science and Polymer Applications

  • In material science, 2-Bromo-5-(bromomethyl)thiophene has been instrumental in the synthesis of regioregular head-to-tail poly[3-(alkylthio)thiophenes], demonstrating applications in creating highly regioregular polymers with potential use in electronic and photonic devices (Wu, Chen, & Rieke, 1996).

Chemical Properties and Reactions

Biomedical Research

  • It has been involved in the synthesis of new thiophene derivatives for biofilm inhibition and antimicrobial activities. This highlights its potential in developing new classes of antimicrobial agents and biofilm inhibitors (Benneche, Jafari Chamgordani, & Scheie, 2013).

Safety And Hazards

The safety information for 2-Bromo-5-(bromomethyl)thiophene includes several hazard statements such as H302, H312, H314, H332, H335. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-5-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECAOMHGRQHCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482186
Record name 2-Bromo-5-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(bromomethyl)thiophene

CAS RN

59311-27-2
Record name 2-Bromo-5-bromomethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Rizwan, M Zubair, N Rasool… - Chemistry …, 2014 - bmcchem.biomedcentral.com
It is seen that the regioselective functionalizations of halogenated heterocycles play an important role in the synthesis of several types of organic compounds. In this domain, the Suzuki-…
Number of citations: 25 bmcchem.biomedcentral.com
R Shah, PK Verma - Chemistry Central Journal, 2018 - bmcchem.biomedcentral.com
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. It has made an …
Number of citations: 164 bmcchem.biomedcentral.com
G Campiani, E Morelli, S Gemma, V Nacci… - Journal of medicinal …, 1999 - ACS Publications
The synthesis, pharmacological evaluation, and structure−activity relationships (SARs) of a series of novel pyrroloquinoxalines and heteroaromatic-related derivatives are described. …
Number of citations: 135 pubs.acs.org
C Wei, J Zou, W Zhang, J Huang, D Gao… - Materials Chemistry …, 2017 - pubs.rsc.org
Two novel vinylene-bridged π-extended building blocks, (2E,2′E)-3,3′-(2,5-bis(octyloxy)-1,4-phenylene)bis(2-(5-bromothiophen-2-yl)acrylonitrile) (BOPACN) and 5,5′-((1E,1′E)-(2,…
Number of citations: 1 pubs.rsc.org
KS Ivanov, T Riesebeck, A Skolyapova… - The Journal of …, 2022 - ACS Publications
Conventional spiro-linked conjugated materials are attractive for organic optoelectronic applications due to the unique combination of their optical and electronic properties. However, …
Number of citations: 1 pubs.acs.org
HS Sutherland, A Blaser, I Kmentova… - Journal of medicinal …, 2010 - ACS Publications
Recently described biphenyl analogues of the antituberculosis drug PA-824 displayed improved potencies against M. tuberculosis but were poorly soluble. Heterobiaryl analogues of …
Number of citations: 91 pubs.acs.org
L Duan, J Chen, B Liu, X Wang, W Zhu, R Yang - Tetrahedron, 2017 - Elsevier
Two isomeric ADA type small molecules (SMs) of BDTx-2TVTDPP and BDTy-2TVTDPP were designed and synthesized, which contain different donor (D) center of substituted …
Number of citations: 7 www.sciencedirect.com
AS Ren - 1999 - search.proquest.com
Recent advances in design, synthesis, and processing of polymeric electro-optic (EO) materials promise important commercial applications ranging from improved performance flat …
Number of citations: 2 search.proquest.com
H Israr, S Kaousar, N Rasool, G Ahmad, MNM Aziz… - 2017 - preprints.org
New class of biologically active and non-active compounds can be synthesized via transition metal mediated Suzuki cross coupling reaction that has a great impact on the advancement …
Number of citations: 3 www.preprints.org
F Liu - 2004 - search.proquest.com
This dissertation involves the design, synthesis and characterization of second order nonlinear optical chromophores for electro-optic applications. The design concept, that poling …
Number of citations: 2 search.proquest.com

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